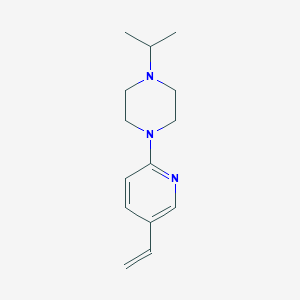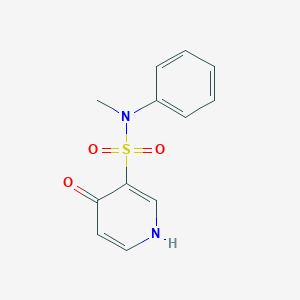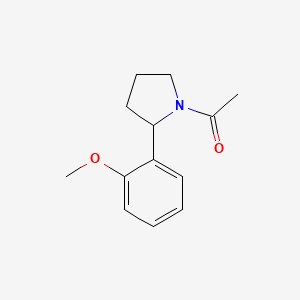
5-Methoxy-3,4-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3,4-dimethyl-1H-pyrazol ist eine heterocyclische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind bekannt für ihre vielseitigen Anwendungen in der organischen Synthese und der medizinischen Chemie aufgrund ihrer einzigartigen strukturellen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methoxy-3,4-dimethyl-1H-pyrazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode ist die Reaktion von 3,4-dimethyl-1H-pyrazol mit methoxyhaltigen Reagenzien unter kontrollierten Bedingungen. Zum Beispiel kann die Reaktion von 3,4-dimethyl-1H-pyrazol mit Methoxyacetylchlorid in Gegenwart einer Base 5-Methoxy-3,4-dimethyl-1H-pyrazol ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Methoxy-3,4-dimethyl-1H-pyrazol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Methoxy-3,4-dimethyl-1H-pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann zu entsprechenden Aldehyden oder Säuren oxidiert werden.
Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrazolderivate zu ergeben.
Substitution: Die Methylgruppen können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Methoxysubstituierte Aldehyde oder Säuren.
Reduktion: Dihydropyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig von den verwendeten Reagenzien.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Methoxy-substituted aldehydes or acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3,4-dimethyl-1H-pyrazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird als potenzieller Leitwirkstoff für die Arzneimittelentwicklung untersucht, da es einzigartige strukturelle Merkmale aufweist.
Industrie: Wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-3,4-dimethyl-1H-pyrazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Methoxy- und Methylgruppen am Pyrazolring können seine Bindungsaffinität und Selektivität gegenüber Enzymen oder Rezeptoren beeinflussen. Die Verbindung kann ihre Wirkungen ausüben, indem sie die Enzymaktivität oder die Rezeptor-Signalwege moduliert, was zu verschiedenen biologischen Ergebnissen führt .
Wirkmechanismus
The mechanism of action of 5-Methoxy-3,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dimethyl-1H-pyrazol: Fehlt die Methoxygruppe, was zu unterschiedlicher chemischer Reaktivität und Anwendungen führt.
5-Methoxy-1,3-dimethyl-1H-pyrazol: Ähnliche Struktur, aber unterschiedliches Substitutionsschema, was zu unterschiedlichen Eigenschaften und Anwendungen führt.
Einzigartigkeit
5-Methoxy-3,4-dimethyl-1H-pyrazol ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Methylgruppen am Pyrazolring einzigartig.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-methoxy-4,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8) |
InChI-Schlüssel |
NYYJLMQZVZDIDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


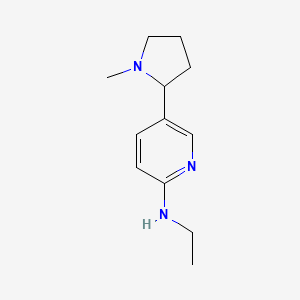
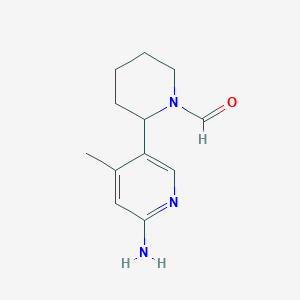


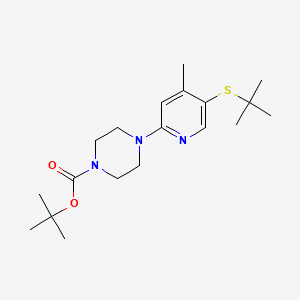
![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
